1-(3-Bromo-2-pyridinyl)-3-azetidinol
Description
1-(3-Bromo-2-pyridinyl)-3-azetidinol is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 3 and an azetidinol (3-hydroxyazetidine) moiety at position 2. The bromine atom enhances electrophilicity, making the compound a candidate for further functionalization via nucleophilic substitution.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9BrN2O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5H2 |
InChI Key |
QYGADAWQVIOTGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-2-pyridinyl)-3-azetidinol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-pyridinecarboxaldehyde and azetidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 3-bromo-2-pyridinecarboxaldehyde is reacted with azetidine in the presence of the base to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-2-pyridinyl)-3-azetidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(3-Bromo-2-pyridinyl)-3-azetidinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-pyridinyl)-3-azetidinol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may target bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(3-Bromo-2-pyridinyl)-3-azetidinol, highlighting substituent effects, molecular properties, and research findings:
Physicochemical and Pharmacological Properties
- Lipophilicity : Bromine and iodine substituents increase logP values, enhancing blood-brain barrier penetration compared to fluorine or chlorine analogs .
- Solubility: The pyridine ring’s polarity may improve aqueous solubility relative to purely aromatic benzyl derivatives (e.g., 1-(4-Bromobenzyl)-3-azetidinol) .
- Bioactivity: Fluorinated analogs (e.g., 1-[(4-Fluorophenyl)methyl]-3-azetidinol) are prioritized in CNS drug discovery due to fluorine’s ability to modulate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
